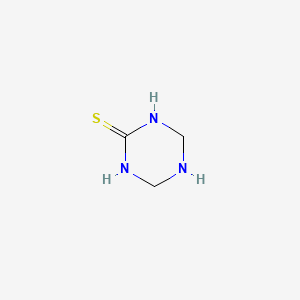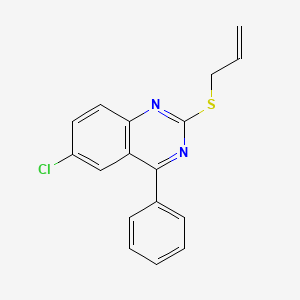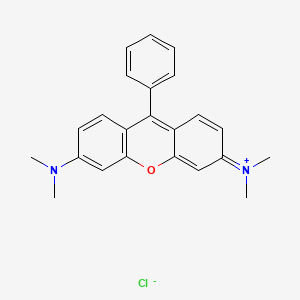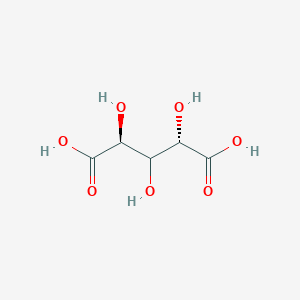
1,3,5-Triazinane-2-thione
Vue d'ensemble
Description
1,3,5-Triazinane-2-thione: is a heterocyclic compound that contains a six-membered ring with three nitrogen atoms and one sulfur atom It is a derivative of triazine, where one of the nitrogen atoms is replaced by a sulfur atom
Applications De Recherche Scientifique
1,3,5-Triazinane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Triazinane-2-thione can be synthesized through several methods. One common method involves the reaction of 1,3,5-triazine with hydrogen sulfide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the continuous addition of reactants and the removal of by-products to ensure a steady production rate .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted triazine derivatives.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazinane-2-thione involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes and lead to the desired biological effects .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine: A parent compound with three nitrogen atoms in the ring.
1,3,5-Triazinane-2,4,6-trithione: A derivative with three sulfur atoms in the ring.
1,3,5-Triazinane-2,4-dione: A derivative with two oxygen atoms in the ring.
Uniqueness: 1,3,5-Triazinane-2-thione is unique due to the presence of a sulfur atom, which imparts distinct chemical properties such as increased nucleophilicity and the ability to form strong covalent bonds with other molecules. This makes it a valuable compound for various applications in chemistry and biology .
Propriétés
IUPAC Name |
1,3,5-triazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3S/c7-3-5-1-4-2-6-3/h4H,1-2H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQQDRAYMGDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NCNC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176532 | |
| Record name | 2-Thiotriazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22052-04-6 | |
| Record name | Tetrahydro-1,3,5-triazine-2(1H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22052-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiotriazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiotriazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 1,3,5-Triazinane-2-thiones?
A1: Several methods have been explored for synthesizing 1,3,5-Triazinane-2-thiones. A prevalent approach involves a multi-component reaction using thiourea, formaldehyde, and primary amines. [] This acid-catalyzed cyclocondensation reaction allows for efficient and rapid synthesis of various 5-aryl-1-[(arylamino)methyl]-1,3,5-triazinane-2-thiones in good yields. [] Another method utilizes the reaction of N,N'-bis(arylmethylidene)arylmethane diimines with thiourea under reflux in methanol. [, ] This reaction yields a diastereomeric mixture of 4,6-disubstituted 1,3,5-triazinane-2-thiones. [, ] Additionally, 1,3,5-trisubstituted 1,3,5-triazinane-2-thiones can be synthesized by reacting 1,3,5-triaryl or -trialkyl 1,3,5-triazinanes with aryl or alkyl isothiocyanates at elevated temperatures. []
Q2: How do solvents influence the stereochemistry of 1,3,5-Triazinane-2-thiones?
A2: Research indicates that 4,6-diphenyl-1,3,5-triazinane-2-thione exhibits solvent-dependent cis/trans-isomerization. NMR analysis revealed two diastereoisomers in CDCl3. [, ] Interestingly, the cis-diastereoisomer undergoes a solvent-induced isomerization process in DMSO, leading to the formation of the trans-diastereoisomer. [, ]
Q3: What are the key structural characteristics of 1,3,5-Triazinane-2-thiones?
A3: 1,3,5-Triazinane-2-thiones are characterized by a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, with a thione group (C=S) at position 2. Substitutions at positions 1, 3, and 5 result in diverse structural variations. For instance, in 1-(4-chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione, chlorine atoms are present at the para positions of both the aniline and phenyl rings. []
Q4: How do 1,3,5-Triazinane-2-thiones form supramolecular structures through hydrogen bonding?
A4: The presence of N-H and C=S groups in 1,3,5-Triazinane-2-thiones enables the formation of hydrogen bonds, leading to intriguing supramolecular architectures. For example, in 1-(4-chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione, molecules form inversion dimers via two weak N-H...S hydrogen bonds. [] These dimers further link into chains through C-H...S hydrogen bonds and C-H...Cl contacts. [] Conversely, in 1-(anilinomethyl)-5-phenyl-1,3,5-triazinane-2-thione, molecules assemble into sheets via a combination of N-H...S and C-H...pi interactions. []
Q5: How does the anomeric effect influence the conformation of the triazinane ring in 5-(3-fluoro-4-methoxyphenyl)-1-[(3-fluoro-4-methoxyphenyl)aminomethyl]-1,3,5-triazinane-2-thione?
A5: X-ray crystallographic studies on 5-(3-fluoro-4-methoxyphenyl)-1-[(3-fluoro-4-methoxyphenyl)aminomethyl]-1,3,5-triazinane-2-thione revealed that the triazinane ring adopts an envelope conformation. [] This conformation, where substituents lie on the same side of the heterocyclic ring, is primarily attributed to strong anomeric effects in the exo lp-N-C-N(triaz) unit. []
Q6: Has the catalytic activity of 1,3,5-Triazinane-2-thiones been explored in chemical reactions?
A6: While the provided research focuses heavily on the synthesis and structural characterization of 1,3,5-Triazinane-2-thiones, their catalytic properties haven't been directly investigated in these papers.
Q7: Have Structure-Activity Relationship (SAR) studies been conducted on 1,3,5-Triazinane-2-thiones?
A7: Although not explicitly explored in the provided research, understanding how structural modifications affect the activity and properties of 1,3,5-Triazinane-2-thiones could be a promising area for future investigation.
Q8: What is known about the stability and formulation of 1,3,5-Triazinane-2-thiones?
A8: The research predominantly centers on synthesis and structural analysis. Further studies are needed to explore the stability of 1,3,5-Triazinane-2-thiones under various conditions and develop suitable formulations for potential applications.
Q9: Have SHE (Safety, Health, and Environment) considerations been addressed for 1,3,5-Triazinane-2-thiones?
A9: As the research primarily focuses on the fundamental chemistry of these compounds, detailed SHE evaluations have not been conducted. Addressing these aspects is crucial for any future applications of 1,3,5-Triazinane-2-thiones.
Q10: Is there any information on the PK/PD (Pharmacokinetics and Pharmacodynamics) properties of 1,3,5-Triazinane-2-thiones?
A10: The provided literature does not explore PK/PD aspects. Such studies would be essential for evaluating the potential use of 1,3,5-Triazinane-2-thiones in biological contexts.
Q11: What analytical techniques are commonly used to characterize 1,3,5-Triazinane-2-thiones?
A13: NMR spectroscopy (1H and 13C) and X-ray crystallography are frequently employed to characterize 1,3,5-Triazinane-2-thiones. [, , , , ] NMR provides valuable information about the structure and isomerism, while X-ray crystallography unveils the three-dimensional arrangement of atoms within the molecule. [, , , , ] Mass spectrometry is also used to determine the molecular weight and fragmentation patterns. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(6-Chloro-2-phenyl-1-benzopyran-4-ylidene)amino]-1-propanol](/img/structure/B1225252.png)

![4-Amino-2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylthio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225254.png)


![(E)-1-[4-[1-(2-methylpropyl)benzimidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B1225261.png)

![(5S)-5-[2-(methylsulfanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B1225266.png)
![N,N-dibutyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide](/img/structure/B1225267.png)
![5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225269.png)
![N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B1225272.png)
![2-[2-(3,5-Dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1225273.png)
